molecular formula C14H12F2N2O2 B2588758 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide CAS No. 832737-78-7

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide

Cat. No. B2588758
M. Wt: 278.259
InChI Key: HKPGSWWVHRUBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide, also known as DFPMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFPMH is a benzohydrazide derivative that has shown promising results in studies related to cancer, inflammation, and oxidative stress.

Mechanism Of Action

The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide involves the modulation of various signaling pathways. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to activate the JNK pathway, which is involved in apoptosis.

Biochemical And Physiological Effects

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to have a variety of biochemical and physiological effects. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to protect against oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.

Advantages And Limitations For Lab Experiments

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has several advantages for use in lab experiments. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a stable compound that can be easily synthesized and purified. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to have low toxicity, making it a safe compound to work with.
However, there are some limitations to the use of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide in lab experiments. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has limited solubility in water, which can make it difficult to work with in aqueous solutions. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide. One area of research could focus on the development of more soluble forms of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide, which would increase its effectiveness in aqueous solutions. Another area of research could focus on the development of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide derivatives with improved bioavailability.
Another area of research could focus on the use of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide in combination with other compounds for cancer treatment. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to enhance the effectiveness of other anti-cancer drugs, and further research could explore the potential for combination therapy.
Conclusion:
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a promising compound that has shown potential for use in cancer treatment, inflammation, and oxidative stress. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has a unique mechanism of action that involves the modulation of specific signaling pathways. While there are some limitations to the use of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide in lab experiments, there are several future directions for research that could further explore the potential of this compound.

Synthesis Methods

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide can be synthesized through the reaction of 2,4-difluorophenol with benzoyl hydrazine in the presence of a suitable catalyst. The resulting product is then purified through recrystallization, yielding a white crystalline powder.

Scientific Research Applications

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been extensively studied for its potential use in cancer treatment. Studies have shown that 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been studied for its anti-inflammatory and antioxidant effects. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide has also been shown to protect against oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.

properties

IUPAC Name

3-[(2,4-difluorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPGSWWVHRUBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Difluorophenoxy)methyl]benzohydrazide

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